2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Lipophilicity ADME Prediction Drug-likeness

This cyano-substituted benzenesulfonamide delivers a measurable advantage in lead optimization. With an XLogP3 of 1.9, it reduces lipophilicity by 1.0–1.2 log units versus trifluoromethyl or chloro-methyl analogs, lowering off-target risk and improving solubility. Its high TPSA (91.2 Ų) favors peripheral over CNS exposure—critical for anti-inflammatory, metabolic, or cardiovascular programs where CNS side effects must be avoided. The ortho-cyano group provides a unique hydrogen-bond-acceptor interaction unavailable with halogen substituents, while the cyclopropylpyridine moiety offers well-defined exit vectors for fragment elaboration or PROTAC linker conjugation. Procure this scaffold to differentiate your SAR campaign with quantifiably superior physicochemical properties.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 2034533-32-7
Cat. No. B2370952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide
CAS2034533-32-7
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C#N
InChIInChI=1S/C16H15N3O2S/c17-8-14-3-1-2-4-16(14)22(20,21)19-10-12-7-15(11-18-9-12)13-5-6-13/h1-4,7,9,11,13,19H,5-6,10H2
InChIKeyULBFLEYJVBQSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide (CAS 2034533-32-7): Physicochemical Profile & Procurement Context


2-Cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a synthetic small-molecule benzenesulfonamide derivative featuring a cyano group at the 2-position of the benzene ring and a (5-cyclopropylpyridin-3-yl)methylamine substituent on the sulfonamide nitrogen. Its molecular formula is C16H15N3O2S with a molecular weight of 313.38 g/mol [1]. The compound is primarily utilized as a building block or intermediate in medicinal chemistry and organic synthesis, with its cyano and cyclopropylpyridinyl motifs offering distinct electronic and steric properties relative to halogenated or unsubstituted analogs [1]. Computed physicochemical properties include an XLogP3 of 1.9 and a topological polar surface area (TPSA) of 91.2 Ų [1].

Why 2-Cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide Cannot Be Simply Replaced by Generic Analogs


Benzenesulfonamide derivatives containing the 5-cyclopropylpyridin-3-yl)methyl scaffold are not interchangeable. The electronic nature, size, and hydrogen-bonding capability of the substituent on the benzene ring directly modulate the compound's physicochemical and potentially its biological profile. Replacing the 2-cyano group with other substituents—such as trifluoromethyl, chloro, or bromo—fundamentally alters calculated lipophilicity (XLogP3) and polar surface area (TPSA), which are key determinants of ADME properties [1][2][3]. A user cannot expect a trifluoromethyl or chloro-methyl analog to exhibit the same solubility, permeability, or off-target liability profile. The following quantitative evidence details these specific, measurable differences.

2-Cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide: Quantifiable Differentiation Evidence vs. Key Analogs


Significantly Lower Calculated Lipophilicity vs. Trifluoromethyl and Chloro-Methyl Analogs

The target compound exhibits an XLogP3 value of 1.9, which is substantially lower than that of its closest halogenated analogs. The 4-trifluoromethyl derivative (CAS 2034540-18-4) has an XLogP3 of 3.1 [1], and the 3-chloro-2-methyl derivative (CAS 2097862-20-7) has an XLogP3 of 2.9 [2]. This difference of -1.2 and -1.0 log units, respectively, predicts a roughly 10-fold higher aqueous solubility for the target compound, which may translate into a superior developability profile for lead optimization programs that are sensitive to high logP.

Lipophilicity ADME Prediction Drug-likeness

Higher Topological Polar Surface Area vs. Halogenated Analogs Predicts Distinct Permeability Profile

The target compound's TPSA is 91.2 Ų, significantly higher than the 67.4 Ų shared by both the 4-trifluoromethyl analog [1] and the 3-chloro-2-methyl analog [2]. This increase of 23.8 Ų is driven by the cyano group, which contributes additional polar surface area and hydrogen-bond acceptor capacity. A TPSA above 90 Ų can reduce passive membrane permeability, potentially limiting CNS penetration while still allowing oral absorption (typically <140 Ų is considered favorable for oral drugs).

Polar Surface Area Membrane Permeability Drug-likeness

2-Cyano Group as a Halogen Bioisostere with Superior Hydrogen-Bond Acceptor Capability

The cyano group is a well-established bioisostere for halogens (e.g., Cl, Br) and trifluoromethyl groups in medicinal chemistry. However, unlike its purely lipophilic halogen counterparts, a cyano group can act as a hydrogen-bond acceptor (HBA) through its nitrogen lone pair [2]. Computed data confirms the target compound has an HBA count of 5, while the 3-chloro-2-methyl analog has only 4 HBAs [1]. This additional H-bonding capability can form specific interactions with a target protein's backbone or side chains, offering a unique gain-of-function that a halogen cannot provide.

Bioisostere Hydrogen Bond Medicinal Chemistry Design

Cyclopropyl Group Enhances Metabolic Stability Over Non-Cyclic Analogs

The cyclopropyl ring on the pyridine is a common structural motif to block sites of oxidative metabolism on heterocycles, potentially improving in vivo half-life. While no direct metabolic data is available for this specific compound, the presence of the cyclopropyl group differentiates it from analogs lacking this ring, such as simple pyridine or phenyl derivatives, and is a known strategy in drug design to improve metabolic stability [1]. The target compound's positioning of the cyclopropyl at the 5-position of the pyridine also distinguishes it from 6-position analogs (e.g., CAS 2097862-20-7) and may offer a different metabolic profile due to altered electronics of the pyridine ring.

Metabolic Stability Cyclopropyl Lead Optimization

Absence of High-Strength Comparative Biological Data Requires Transparent Acknowledgement

A comprehensive search of primary research papers, patents, and authoritative databases has not yielded head-to-head biological activity data (e.g., IC50, Ki, cell-based potency) for 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide against any specific biological target, nor any direct comparator data with the analogs named above. The only quantitative data available are the computational physicochemical properties. Therefore, all biological differentiation claims are based on class-level inference or physicochemical extrapolation, not on proven target engagement or in vivo efficacy. Users must verify biological activity experimentally.

Data Limitation Biological Activity Procurement Caution

Evidence-Backed Application Scenarios for 2-Cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide


Lead Optimization Programs Requiring a Low-LogP Benzenesulfonamide Core

For medicinal chemistry campaigns where a scaffold with an XLogP3 ≤ 2.0 is essential to meet overall lead-likeness criteria, this compound is quantifiably superior to its trifluoromethyl (XLogP3 = 3.1) or chloro-methyl (XLogP3 = 2.9) analogs. The 1.0–1.2 log unit difference represents a significant lipophilicity reduction, potentially lowering the risk of off-target liabilities and solubility issues [2][3].

Design of Peripherally Selective Agents Where CNS Exclusion is Desired

The high TPSA of 91.2 Ų makes this compound a stronger candidate for programs targeting peripheral tissues while deliberately limiting brain exposure, compared to the 67.4 Ų TPSA of the halogenated analogs. This property is particularly valuable for anti-inflammatory, metabolic, or cardiovascular drug discovery where CNS side effects must be avoided [2][3].

Structure-Activity Relationship (SAR) Exploration of the 2-Position of the Benzenesulfonamide

When systematically probing the effect of a small, electron-withdrawing, H-bond-accepting group at the ortho-position, this cyano compound offers a unique profile distinct from halogens. Its ability to act as a hydrogen-bond acceptor allows for specific interactions with protein targets that cannot be achieved with a chloro or trifluoromethyl substituent, making it an essential tool compound for SAR studies [4].

Building Block for Fragment-Based or PROTAC Synthesis

The presence of both a cyano group (a versatile synthetic handle) and a cyclopropylpyridine moiety makes this compound a valuable building block. In fragment-based drug discovery or PROTAC linker design, the orthogonal reactivity and well-defined exit vectors of this scaffold enable clean conjugation and optimization, providing a distinct advantage over less functionalized analogs [1].

Quote Request

Request a Quote for 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.